REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH2:8]([Br:12])[CH2:9][CH2:10][CH3:11]>C(C(C)=O)C>[Br-:12].[CH2:8]([N+:2]1([CH3:1])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1)[CH2:9][CH2:10][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sulfonating flask (250 ml) fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
under reflux conditions (ca. 80° C.)
|
Type
|
FILTRATION
|
Details
|
After a reaction time of 7 hours, the crystalline slurry is filtered with suction
|
Duration
|
7 h
|
Type
|
WASH
|
Details
|
the filter residue is washed with a small amount of MEK
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
[Br-].C(CCC)[N+]1(CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |